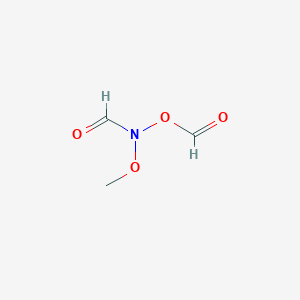![molecular formula C28H22N2O4 B12575118 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid CAS No. 294890-34-9](/img/structure/B12575118.png)
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid is a complex organic compound with a molecular formula of C28H22N2O4 This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Diphenylacetyl Chloride: This is achieved by reacting diphenylacetic acid with thionyl chloride under reflux conditions.
Amination Reaction: The diphenylacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 4-[(Diphenylacetyl)amino]benzoic acid.
Coupling Reaction: The intermediate is further reacted with 2-aminobenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic rings and amide linkages facilitate strong binding interactions with proteins and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 2-aminobenzoic acid share structural similarities.
Diphenylacetyl derivatives: Compounds such as diphenylacetic acid and its amides.
Uniqueness
2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid is unique due to its combination of diphenylacetyl and benzoic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
294890-34-9 |
|---|---|
Fórmula molecular |
C28H22N2O4 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-[[4-[(2,2-diphenylacetyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H22N2O4/c31-26(30-24-14-8-7-13-23(24)28(33)34)21-15-17-22(18-16-21)29-27(32)25(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-18,25H,(H,29,32)(H,30,31)(H,33,34) |
Clave InChI |
SNUJNWNUJQTMPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


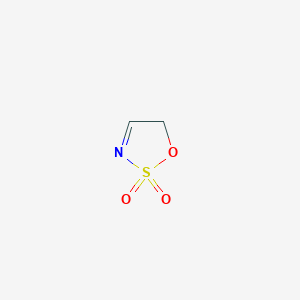
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)

![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

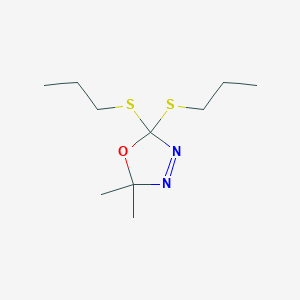
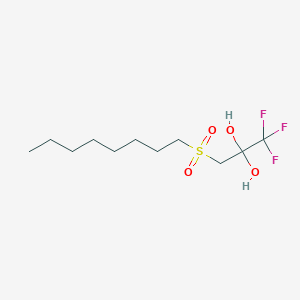
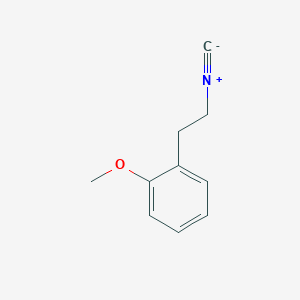
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)



